3-Azetidinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
3-Azetidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol.
Preparation Methods
The synthesis of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Azetidinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the trifluoromethyl group is replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Azetidinomethyl-4’-trifluoromethylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Azetidinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
4’-Azetidinomethyl-3-trifluoromethylbenzophenone: This compound has a similar structure but with the azetidine and trifluoromethyl groups positioned differently on the benzophenone core.
3-Azetidinomethyl-4’-fluorobenzophenone: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVJVGFJLMPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643269 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-95-4 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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